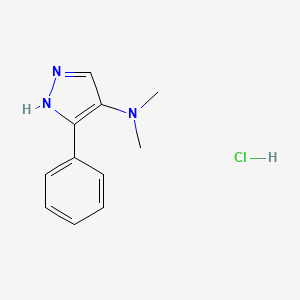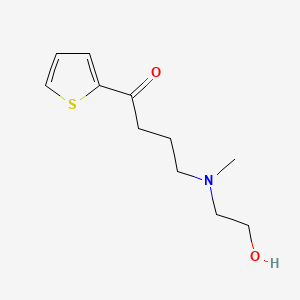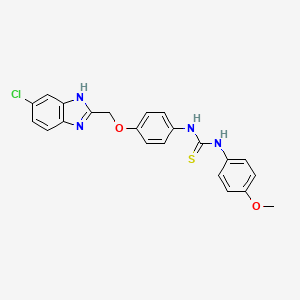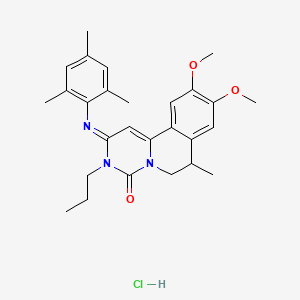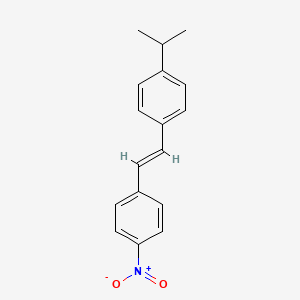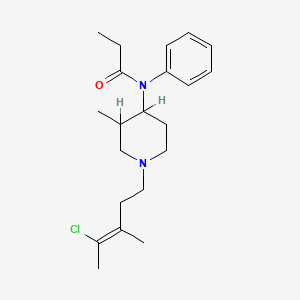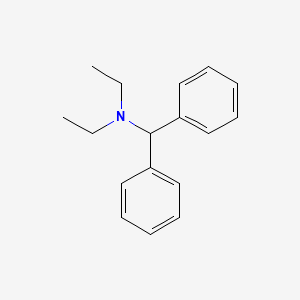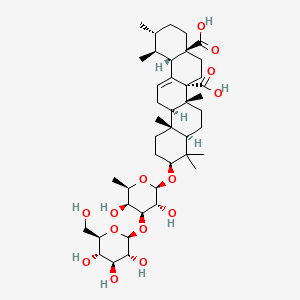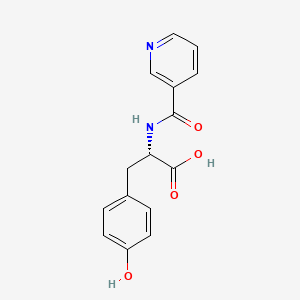
N-(3-Pyridinylcarbonyl)-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Pyridinylcarbonyl)-L-tyrosine is a chemical compound with the molecular formula C15H14N2O4 and a molecular weight of 286.28. It is a derivative of L-tyrosine, an amino acid, where the carboxyl group of L-tyrosine is modified with a pyridine ring at the 3-position.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a reaction between L-tyrosine and 3-pyridinecarbonyl chloride in the presence of a suitable base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the pyridine ring or the tyrosine moiety can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, alkaline conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
N-(3-Pyridinylcarbonyl)-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to understand protein interactions and enzyme activities.
Industry: It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用机制
The mechanism by which N-(3-Pyridinylcarbonyl)-L-tyrosine exerts its effects involves its interaction with specific molecular targets. The pyridine ring can bind to enzymes or receptors, modulating their activity. The tyrosine moiety can participate in hydrogen bonding and other interactions, influencing the biological activity of the compound.
相似化合物的比较
N-(2-Pyridinylcarbonyl)-L-tyrosine
N-(4-Pyridinylcarbonyl)-L-tyrosine
N-(3-Pyridinylcarbonyl)-D-tyrosine
属性
CAS 编号 |
911454-72-3 |
|---|---|
分子式 |
C15H14N2O4 |
分子量 |
286.28 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxyphenyl)-2-(pyridine-3-carbonylamino)propanoic acid |
InChI |
InChI=1S/C15H14N2O4/c18-12-5-3-10(4-6-12)8-13(15(20)21)17-14(19)11-2-1-7-16-9-11/h1-7,9,13,18H,8H2,(H,17,19)(H,20,21)/t13-/m0/s1 |
InChI 键 |
IMBDEUBWOIGVNE-ZDUSSCGKSA-N |
手性 SMILES |
C1=CC(=CN=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
规范 SMILES |
C1=CC(=CN=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


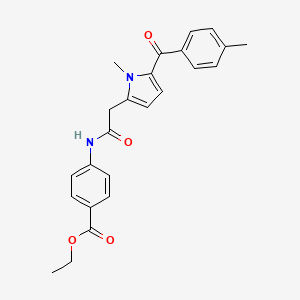

![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;hydrate](/img/structure/B15186362.png)
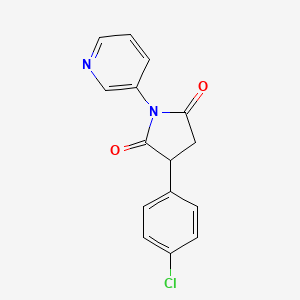
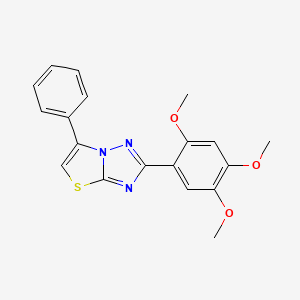
![3-butyl-9,9-dimethyl-7-(2-phenylethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186369.png)
